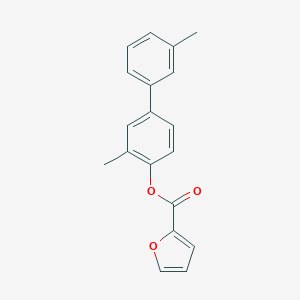
3,3'-DIMETHYLBIPHENYL-4-YL FURAN-2-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Dimethyl[1,1’-biphenyl]-4-yl 2-furoate: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two methyl groups attached to the biphenyl structure and a furoate ester group. The biphenyl structure consists of two benzene rings connected by a single bond, and the furoate group is derived from furan, a five-membered aromatic ring containing one oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dimethyl[1,1’-biphenyl]-4-yl 2-furoate typically involves the esterification of 3,3’-dimethylbiphenyl-4-carboxylic acid with 2-furoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) under acidic conditions.
Major Products:
Oxidation: Formation of 3,3’-dimethylbiphenyl-4-carboxylic acid.
Reduction: Formation of 3,3’-dimethyl[1,1’-biphenyl]-4-yl methanol.
Substitution: Formation of halogenated or nitrated derivatives of the biphenyl structure.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structural features.
- Studied for its interactions with biological targets and pathways.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of 3,3’-Dimethyl[1,1’-biphenyl]-4-yl 2-furoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered cellular functions. Additionally, the compound’s aromatic structure allows it to interact with DNA or proteins, potentially affecting gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
3,3’-Dimethylbiphenyl: Lacks the furoate ester group, making it less reactive in certain chemical reactions.
4-Methylbiphenyl: Contains only one methyl group, resulting in different chemical and physical properties.
2-Furoic Acid: Contains the furoate group but lacks the biphenyl structure, leading to distinct reactivity and applications.
Uniqueness: 3,3’-Dimethyl[1,1’-biphenyl]-4-yl 2-furoate is unique due to the combination of the biphenyl and furoate structures. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C19H16O3 |
|---|---|
Poids moléculaire |
292.3g/mol |
Nom IUPAC |
[2-methyl-4-(3-methylphenyl)phenyl] furan-2-carboxylate |
InChI |
InChI=1S/C19H16O3/c1-13-5-3-6-15(11-13)16-8-9-17(14(2)12-16)22-19(20)18-7-4-10-21-18/h3-12H,1-2H3 |
Clé InChI |
VOWVIRFETIPOBT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CO3)C |
SMILES canonique |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















